2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-21(2,27-18-8-6-17(22)7-9-18)20(26)24-15-16-10-13-25(14-11-16)19-5-3-4-12-23-19/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEBOMVMKXZLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C2=CC=CC=N2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenoxy Intermediate: The synthesis begins with the preparation of the 4-chlorophenoxy intermediate. This can be achieved through the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Introduction of the Pyridinyl Group: The next step involves the introduction of the pyridinyl group. This can be accomplished through a nucleophilic substitution reaction, where the chlorophenoxy intermediate reacts with a pyridinyl-containing reagent.
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reductive amination reaction. This involves the reaction of the pyridinyl intermediate with a piperidinyl-containing reagent in the presence of a reducing agent.
Final Coupling Step: The final step involves the coupling of the piperidinyl intermediate with the chlorophenoxy intermediate to form the desired compound. This can be achieved through a condensation reaction under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridinyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl functional groups.
Reduction: Reduced derivatives with alcohol functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure. It is investigated for its potential to interact with specific biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects through the following pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally related molecules, emphasizing substituent differences and pharmacological implications:
Key Structural and Functional Differences
Piperidine Substitution :
- The target compound’s pyridin-2-yl-piperidinylmethyl group distinguishes it from fentanyl analogs (e.g., 4F-iBF, benzoylfentanyl), which typically feature a phenethyl-piperidinyl moiety. This substitution may reduce µ-opioid receptor affinity while introducing selectivity for other CNS targets .
- Piperidine ring substitution patterns (e.g., 4-position vs. 2-position in W-18/W-15) significantly alter receptor binding kinetics. For example, W-18’s 2-piperidinylidene group confers sulfonamide-based activity distinct from classical opioids .
Aromatic Components: The 4-chlorophenoxy group in the target compound contrasts with the 4-fluorophenyl (4F-iBF) or benzoyl (benzoylfentanyl) groups. Chlorine’s electronegativity and lipophilicity may enhance membrane permeability compared to fluorine .
Amide Linker Variations :
- The propanamide backbone in the target compound is shared with JNJ 303 and 4F-iBF. However, JNJ 303’s adamantyl substituent introduces steric bulk, likely limiting blood-brain barrier penetration compared to the target compound’s pyridine-piperidine system .
Pharmacokinetic and Toxicity Considerations
- Bioavailability : Pyridine and piperidine moieties may improve oral bioavailability compared to purely aliphatic analogs (e.g., W-15) .
- Toxicity : Piperidine-based compounds often exhibit CNS depressant effects. The target compound’s lack of a phenethyl group (common in fentanyls) may lower respiratory depression risk, though this remains speculative without direct data .
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenoxy group, a piperidine moiety, and a propanamide backbone, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of the ATF4 pathway , which is implicated in several diseases, including cancer and neurodegenerative disorders. The ATF4 pathway is part of the unfolded protein response (UPR), and its inhibition can lead to reduced tumor growth and improved cellular stress responses.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. For instance, it has been shown to exhibit cytotoxic effects on various cancer cell lines. A study reported an IC50 value indicating significant growth inhibition in specific cancer types:
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Neuroprotective Effects
In addition to its antitumor properties, this compound has shown potential neuroprotective effects. Research indicates that it may mitigate the impacts of neurodegenerative diseases by modulating pathways involved in cellular stress responses. Specifically, it may inhibit apoptosis in neuronal cells under stress conditions, thereby promoting cell survival.
Case Studies
- Study on Cancer Cell Lines : A series of experiments were conducted using various human cancer cell lines to evaluate the cytotoxicity of the compound. The results demonstrated that treatment with this compound led to significant apoptosis in A-431 and HCT116 cells, with mechanisms involving caspase activation and mitochondrial dysfunction.
- Neurodegenerative Disease Model : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
